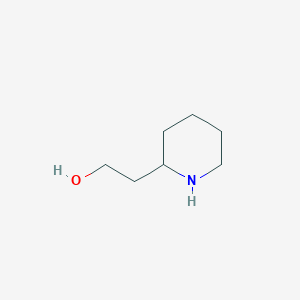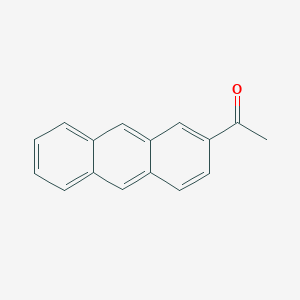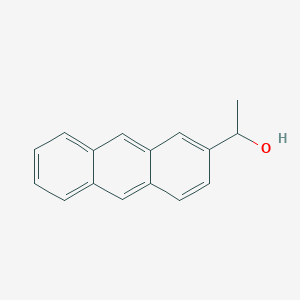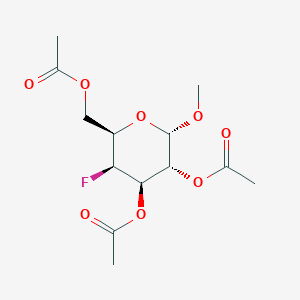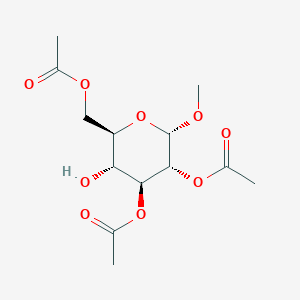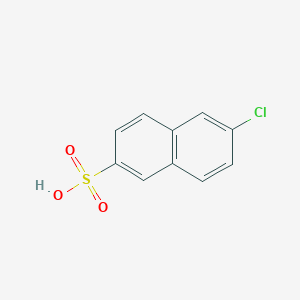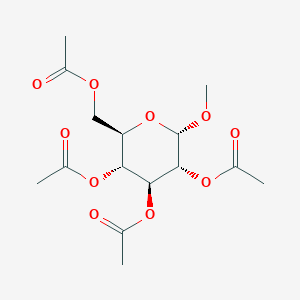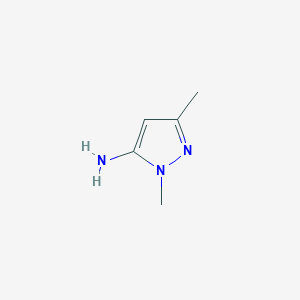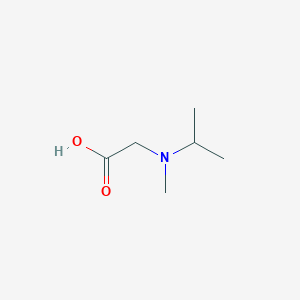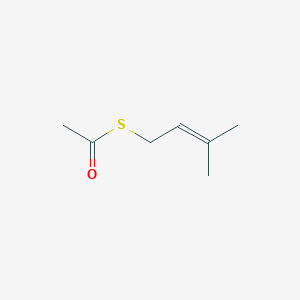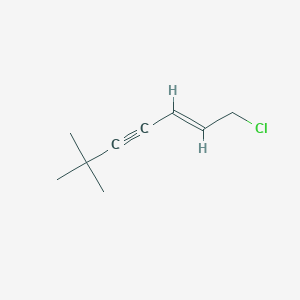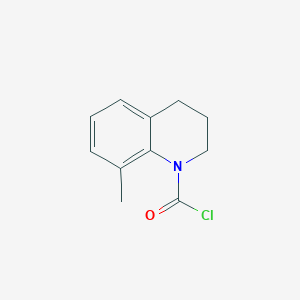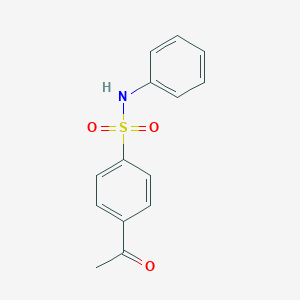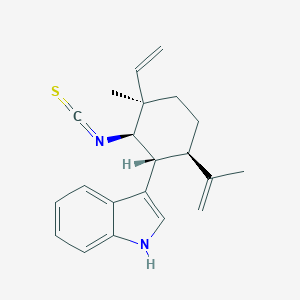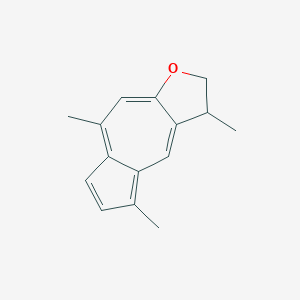
2,3-Dihydrolinderazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrolinderazulene is a bicyclic sesquiterpene that is widely used in various scientific research applications. It is derived from the essential oil of chamomile and has gained popularity due to its unique chemical structure and potential therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
2,3-Dihydrolinderazulene and its analogs are primarily involved in various chemical reactions and synthetic processes. For instance, 2,3-dimethylene-2,3-dihydrothiophene, an analogue of o-xylylene, is generated through a fluoride-induced process and identified by its cycloadducts obtained in high yields (Vandenberg & Leusen, 1988). Additionally, the formation of dihydrodisilene transition metal complex, representing the first example of its kind, involves the use of N-heterocyclic carbene (NHC) and the super-silyl group, showcasing the potential for novel applications in organometallic chemistry (Inoue & Eisenhut, 2013).
Organic Electronics
In the field of organic electronics, compounds like 2,3-Dihydrolinderazulene derivatives play a crucial role. Rylene diimides, a class of polycyclic aromatic electron-transport materials, demonstrate excellent thermal and oxidative stability, high electron affinities, and, in many cases, high electron mobilities. This makes them promising candidates for organic electronics applications like photovoltaic cells and n-channel field-effect transistors (Zhan et al., 2011).
Supramolecular Chemistry
Advancements in supramolecular chemistry have seen the use of arylene ethynylene building blocks in the creation of well-defined 3-dimensional architectures. These structures, reminiscent of biological macromolecules, offer diversified synthetic systems that adopt specific, higher-order structures, demonstrating the potential for developing novel functions based on previously established arylene ethynylene folding systems (Ni et al., 2010).
Dynamic Covalent Chemistry
Dynamic covalent chemistry involves the study of dynamic covalent reactions, catalysts, and their applications, often utilizing alkyne metathesis, imine, olefin, and other reversible reactions. This field contributes significantly to the development of organic functional materials, including molecular cages, macrocycles, and polymers. The discovery of a recyclable polyimine material, which self-heals through heating or water treatment, highlights the vast potential of dynamic covalent chemistry in materials science (Jin et al., 2014).
Eigenschaften
CAS-Nummer |
110207-64-2 |
|---|---|
Produktname |
2,3-Dihydrolinderazulene |
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1,5,8-trimethyl-1,2-dihydroazuleno[6,5-b]furan |
InChI |
InChI=1S/C15H16O/c1-9-4-5-12-10(2)6-15-14(7-13(9)12)11(3)8-16-15/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
ZJOMESPFVPWXSI-UHFFFAOYSA-N |
SMILES |
CC1COC2=CC(=C3C=CC(=C3C=C12)C)C |
Kanonische SMILES |
CC1COC2=CC(=C3C=CC(=C3C=C12)C)C |
Synonyme |
2,3-Dihydrolinderazulene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



